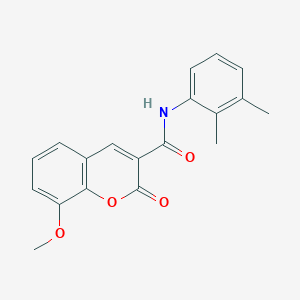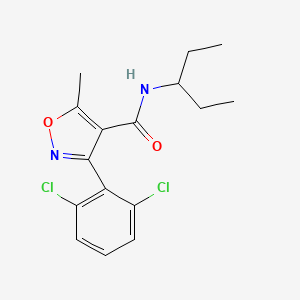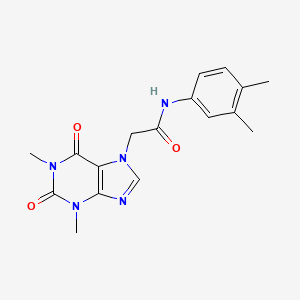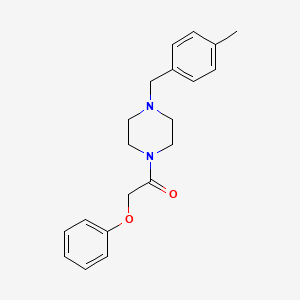
N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMOC belongs to the class of chromene derivatives, which have been found to possess a broad range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer progression. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cancer cells. Additionally, this compound has been found to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize in high yield and purity. It also exhibits potent anticancer activity in vitro, which makes it a promising candidate for further preclinical and clinical studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has not been extensively studied in vivo, which limits its translational potential.
Orientations Futures
There are several future directions for N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide research. One area of interest is to elucidate its mechanism of action and identify its molecular targets. This will enable researchers to optimize its therapeutic potential and develop more effective treatment strategies. Another direction is to evaluate its efficacy in vivo using animal models of cancer. This will provide valuable information on its pharmacokinetics, toxicity, and safety profile. Additionally, it will be important to investigate the potential of this compound as a combination therapy with other anticancer agents. This may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, it will be important to explore the potential of this compound in other disease areas, such as inflammation and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 2,3-dimethylphenylamine with 3-acetylcoumarin in the presence of a suitable catalyst. The resulting product is then treated with methoxyamine hydrochloride and acetic anhydride to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-6-4-8-15(12(11)2)20-18(21)14-10-13-7-5-9-16(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHFPBRMNFAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)




![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)


![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)